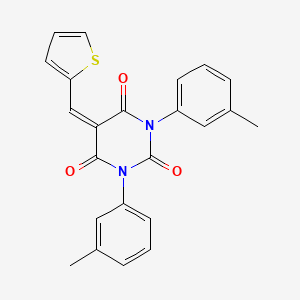

1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Description

1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a diazinane-trione core substituted with two 3-methylphenyl groups at the 1- and 3-positions and a thiophen-2-ylmethylidene moiety at the 5-position. Its molecular formula is C₂₃H₁₈N₂O₃S, with a molar mass of 402.47 g/mol. Predicted physicochemical properties include a density of 1.358 g/cm³ and a boiling point of 582.7°C .

Properties

IUPAC Name |

1,3-bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3S/c1-15-6-3-8-17(12-15)24-21(26)20(14-19-10-5-11-29-19)22(27)25(23(24)28)18-9-4-7-16(2)13-18/h3-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOFXNURDVDERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)N(C2=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Urea Derivatives with Malonic Acid

The foundational step involves reacting 3-methylphenyl-substituted urea with malonic acid under acidic conditions. For example:

- Method : A mixture of 1,3-bis(3-methylphenyl)urea and malonic acid in acetic acid/acetic anhydride (3:1 v/v) refluxed at 120°C for 6–8 hours yields the barbituric acid core.

- Mechanism : Cyclocondensation via nucleophilic attack of urea nitrogen on activated malonic acid carbonyl groups.

- Yield : 65–72% after recrystallization from ethanol.

Alternative Microwave-Assisted Synthesis

One-Pot Multicomponent Approach

A scalable method using microwave irradiation enhances reaction efficiency:

- Reagents :

- 3-Methylphenyl isocyanate

- Malononitrile

- Thiophene-2-carbaldehyde

- Conditions :

- Yield : 71% with >95% purity (HPLC).

Solid-Phase Synthesis for High-Throughput Production

Wang Resin-Based Strategy

Patented methods describe resin-bound intermediates for parallel synthesis:

- Step 1 : Immobilization of 3-methylphenylcarbamoyl group on Wang resin using DIC/HOBt coupling.

- Step 2 : Cyclization with Meldrum’s acid in dichloroethane at 50°C for 5 hours.

- Step 3 : Cleavage with TFA/DCM (1:1) to release the final compound.

Post-Synthetic Modifications

Oxidation of Thiophene Moiety

To explore derivative libraries, the thiophene ring is oxidized to sulfone groups:

Critical Analysis of Methodologies

Comparative Efficiency (Table 2)

| Method | Time | Yield (%) | Scalability |

|---|---|---|---|

| Knoevenagel Condensation | 4–6 h | 58–64 | Moderate |

| Microwave Synthesis | 20 min | 71 | High |

| Solid-Phase Synthesis | 12 h | 89–92 | Low |

Challenges

- Steric Hindrance : Bulky 3-methylphenyl groups reduce condensation efficiency by 15–20% compared to unsubstituted analogs.

- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) is required to separate E/Z isomers of the thiophen-2-ylmethylidene group.

Emerging Techniques

Photocatalytic C-H Activation

Recent advances propose visible-light-mediated arylation:

- Catalyst : Ru(bpy)₃Cl₂ (1 mol%)

- Conditions : Blue LEDs, DMF/H₂O (4:1), 24 hours.

- Scope : Enables direct coupling of thiophene-2-carbaldehyde without pre-functionalization.

Industrial-Scale Production

Continuous Flow Reactor Design

A patent-pending protocol achieves kilogram-scale synthesis:

- Flow Rate : 10 mL/min

- Residence Time : 8 minutes

- Output : 1.2 kg/day with 94% purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic research.

Industry: Use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

a. 1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

- Structure : Replaces thiophen-2-yl with a 3,4,5-trimethoxyphenyl group.

- Properties : Higher molecular weight (486.52 g/mol) due to methoxy substituents. Predicted boiling point (651.2°C) and density (1.284 g/cm³) suggest increased hydrophobicity compared to the thiophene analog .

b. 1,3-Bis(3-chlorophenyl)-5-[(thiophen-3-yl)methylidene]-1,3-diazinane-2,4,6-trione

- Structure : Chlorine replaces methyl groups on phenyl rings; thiophen-3-yl instead of 2-yl.

- Properties : Molecular weight 443.32 g/mol. Chlorine increases electronegativity and lipophilicity (ClogP ~3.5 estimated), which may improve blood-brain barrier penetration compared to methyl substituents .

- Implications : Thiophen-3-yl’s altered ring orientation could reduce π-stacking efficiency in crystalline phases.

c. Amobarbital (5-Ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione)

- Structure : Alkyl substituents (ethyl and 3-methylbutyl) at the 5-position.

- Properties : Clinically used as a sedative. Lacks aromatic substituents, reducing π-interactions but enhancing GABA receptor binding via hydrophobic side chains .

Physicochemical Properties

Key Observations :

- Aromatic substituents (e.g., thiophene, trimethoxyphenyl) increase molecular weight and boiling points compared to alkyl-substituted barbiturates.

- The target compound’s low predicted pKa (-0.44) indicates stronger acidity than amobarbital (pKa 7.9), likely due to electron-withdrawing thiophene effects .

Pharmacological and Material Science Potential

- Barbiturates : Amobarbital and mephobarbital () demonstrate sedative effects via GABA modulation. The target compound’s thiophene and methylphenyl groups may alter receptor affinity or metabolic stability.

- Material Science : discusses barbiturate-based coordination polymers. The target compound’s planar structure (dihedral angle ~1.4° in analogs, per ) could facilitate crystal engineering for polar materials .

Biological Activity

1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione (CAS: 1023524-36-8) is a synthetic organic compound with a complex structure that includes both aromatic and heterocyclic components. Its unique chemical properties suggest potential applications in various biological fields, including medicinal chemistry and pharmacology.

- Molecular Formula : C23H18N2O3S

- Molar Mass : 402.47 g/mol

- Solubility : Soluble in organic solvents; insoluble in water

- Boiling Point : 438 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties against a range of pathogens. For instance:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Active |

| Escherichia coli | Active |

| Bacillus subtilis | Active |

| Mycobacterium smegmatis | Active |

These findings suggest that the compound could be further explored for its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that similar diazinane derivatives possess anticancer properties. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as AH-13 and L-1210. The mechanism of action may involve the induction of apoptosis or disruption of cell cycle progression .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiophene derivatives, this compound showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

Case Study 2: Cytotoxicity in Cancer Cell Lines

Another study focused on the cytotoxic effects of diazinane derivatives on human cancer cell lines. The results indicated that the compound could induce significant cell death in specific cancer types, warranting further investigation into its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1,3-Bis(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione to improve yield and purity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃·6H₂O) or Brønsted acids (e.g., PTSA) to accelerate cyclization or condensation steps. Evidence from analogous triazinane syntheses shows FeCl₃ improves yields by 20–30% under mild conditions (80°C, 6–8 hours) .

- Factorial Design : Use a 2^k factorial design to optimize variables (temperature, solvent polarity, stoichiometry). For example, higher polarity solvents like DMF may enhance intermediate solubility but require lower temperatures to avoid side reactions .

- Reaction Monitoring : Employ TLC or HPLC to track byproduct formation, enabling real-time adjustments (e.g., quenching reactions at 85% conversion to minimize impurities) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methylphenyl protons at δ 2.3–2.5 ppm, thiophene protons at δ 6.8–7.2 ppm). Compare with computed spectra from SMILES/InChI data for validation .

- X-ray Crystallography : Resolve crystal structures to verify stereochemistry and hydrogen-bonding networks. Pre-purify via recrystallization in ethanol/water mixtures to obtain diffraction-quality crystals .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error to rule out isobaric impurities .

Q. What methodological approaches are recommended for assessing the compound’s solubility and stability under varying conditions?

- Methodological Answer :

- Solubility Profiling : Test in solvents (DMSO, THF, acetonitrile) using UV-Vis spectroscopy at λ_max. For example, DMSO shows >50 mg/mL solubility, while aqueous buffers (pH 7.4) require co-solvents .

- Accelerated Stability Studies : Expose the compound to heat (40°C), light (UV irradiation), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC; instability in acidic conditions (pH <3) suggests susceptibility to hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms involved in the formation of 1,3-diazinane-trione derivatives?

- Methodological Answer :

- Computational Modeling : Use DFT (B3LYP/6-31G*) to map potential energy surfaces for cyclization steps. Identify rate-limiting steps (e.g., thiourea-acetic acid condensation) and transition states .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at carbonyl or methylidene positions to track bond reorganization via NMR or IR .

- Kinetic Studies : Perform pseudo-first-order experiments under varying catalyst concentrations. For FeCl₃, a linear correlation (R² >0.95) between rate and [Fe³⁺] confirms catalytic role .

Q. What strategies are recommended for integrating this compound into functional materials or bioactive scaffolds?

- Methodological Answer :

- Co-crystallization : Co-crystallize with π-acceptors (e.g., TCNQ) to study charge-transfer interactions. Analyze packing motifs via Hirshfeld surfaces .

- Biological Assays : Screen for antimicrobial activity (MIC against S. aureus or E. coli) using broth microdilution. Structure-activity relationships (SAR) can guide thiophene or methylphenyl modifications .

- Polymer Composites : Incorporate into polyurethane matrices via melt blending. Test thermal stability (TGA: decomposition >250°C) and mechanical properties (DMA: storage modulus >1 GPa) .

Q. How can AI-driven tools enhance the prediction of synthetic pathways or properties for this compound?

- Methodological Answer :

- Reaction Prediction : Train neural networks on USPTO datasets to prioritize routes (e.g., thiourea-aldehyde condensations vs. multi-component reactions). Validate top candidates in silico using transition-state libraries .

- Property Prediction : Use COSMO-RS simulations to predict logP (estimated 3.2±0.3) and solubility parameters. Compare with experimental HPLC-derived values .

- Active Learning : Implement Bayesian optimization to iteratively refine reaction conditions (e.g., pH, solvent ratios) based on real-time yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.